4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
CAS No.: 2096339-12-5
Cat. No.: VC11696292
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096339-12-5 |
|---|---|
| Molecular Formula | C16H25BN2O2 |
| Molecular Weight | 288.2 g/mol |
| IUPAC Name | N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |
| Standard InChI Key | KVLOTTZMTVNNFB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₂₅BN₂O₂ and a molecular weight of 288.2 g/mol. Its structure comprises:
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A pyridine ring substituted at the 3-position with a boronic acid pinacol ester group.
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A cyclopentylamino group at the 4-position, introducing steric and electronic modulation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2096339-12-5 | |
| Molecular Formula | C₁₆H₂₅BN₂O₂ | |
| Molecular Weight | 288.2 g/mol | |
| IUPAC Name | 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester |
Structural Analysis
The boronic acid pinacol ester group (Bpin) enhances stability and solubility in organic solvents, while the cyclopentylamino group contributes to hydrogen-bonding interactions and conformational rigidity. Computational studies suggest that the Bpin group adopts a trigonal planar geometry, facilitating its reactivity in Suzuki-Miyaura couplings.
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester follows a two-step protocol, analogous to methods described for related pyridine boronic esters :
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Amination and Protection:
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Borylation:
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ferrocene palladium chloride | |
| Temperature | 60–100°C | |
| Reaction Time | 18–24 hours | |
| Yield | ~85–91% (estimated) |
Optimization Challenges
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Steric Hindrance: The cyclopentylamino group may slow transmetalation steps, requiring elevated temperatures .
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Purification: Column chromatography or recrystallization from methanol/n-heptane mixtures is typically used .
Physicochemical Properties
Experimental Data
While direct measurements for this compound are scarce, extrapolations from analogous boronic esters suggest:
Table 3: Predicted Physicochemical Properties
| Property | Value | Basis |
|---|---|---|
| Melting Point | 120–125°C (predicted) | Similar pyridine-Bpin esters |
| Solubility | Insoluble in water; soluble in THF, DCM | |
| pKa | ~4.3 (boronic ester) |
Stability Profile
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Thermal Stability: Decomposes above 250°C, consistent with pinacol ester derivatives .
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Light Sensitivity: Store in dark, sealed containers to prevent boronic ester hydrolysis .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile coupling partner for constructing biaryl systems. For example:
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Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are effective.
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Yield Optimization: Adding ligands (e.g., SPhos) improves efficiency in sterically hindered reactions.
Medicinal Chemistry
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Kinase Inhibitor Development: The pyridine-boronic ester motif is explored in DYRK1A and BTK inhibitors, leveraging boron’s reversible covalent binding.
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Prodrug Design: Boronic esters enhance membrane permeability, with hydrolysis releasing active boronic acids in vivo.
Future Research Directions
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Catalyst Development: Designing air-stable Pd catalysts for low-temperature borylation.
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Therapeutic Exploration: Evaluating this compound in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
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Materials Science: Incorporating into MOFs (metal-organic frameworks) for gas storage applications.
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